molecular formula C11H4ClF5N2 B13083077 4-(Chloromethyl)-5-(perfluorophenyl)pyrimidine

4-(Chloromethyl)-5-(perfluorophenyl)pyrimidine

Cat. No.: B13083077
M. Wt: 294.61 g/mol
InChI Key: IBUWRXMMCQINSH-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-5-(perfluorophenyl)pyrimidine is a synthetic organic compound belonging to the class of pyrimidines. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a chloromethyl group at the 4-position and a perfluorophenyl group at the 5-position of the pyrimidine ring. The unique structural features of this compound make it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 4-(Chloromethyl)-5-(perfluorophenyl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-chloromethylpyrimidine with perfluorophenyl reagents under specific conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to ensure consistent quality and efficiency.

Chemical Reactions Analysis

4-(Chloromethyl)-5-(perfluorophenyl)pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, resulting in the formation of different oxidation states and products.

    Coupling Reactions: The perfluorophenyl group can participate in coupling reactions with other aromatic compounds, leading to the formation of complex structures.

Common reagents used in these reactions include nucleophiles, oxidizing agents, reducing agents, and coupling partners. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(Chloromethyl)-5-(perfluorophenyl)pyrimidine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-5-(perfluorophenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in pyrimidine biosynthesis, thereby affecting cellular functions and growth. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-(Chloromethyl)-5-(perfluorophenyl)pyrimidine can be compared with other similar compounds, such as:

    Pyrilo-2-cyanines: These compounds contain perfluorophenyl substituents and exhibit unique electronic properties.

    Triazolo-pyrazine derivatives: These compounds have similar heterocyclic structures and are studied for their biological activities.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloromethyl and perfluorophenyl groups, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C11H4ClF5N2

Molecular Weight

294.61 g/mol

IUPAC Name

4-(chloromethyl)-5-(2,3,4,5,6-pentafluorophenyl)pyrimidine

InChI

InChI=1S/C11H4ClF5N2/c12-1-5-4(2-18-3-19-5)6-7(13)9(15)11(17)10(16)8(6)14/h2-3H,1H2

InChI Key

IBUWRXMMCQINSH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC=N1)CCl)C2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

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